molecular formula C6H3F2NaO2S B13174526 2,6-Difluorobenzenesulfinic acid sodium salt

2,6-Difluorobenzenesulfinic acid sodium salt

Cat. No.: B13174526
M. Wt: 200.14 g/mol
InChI Key: FHRYGPWVAFDGKN-UHFFFAOYSA-M
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Description

2,6-Difluorobenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C6H3F2NaO2S. It is a derivative of benzenesulfinic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,6-Difluorobenzenesulfinic acid sodium salt typically involves the sulfonation of 2,6-difluorobenzene followed by neutralization with a sodium base. The general synthetic route can be summarized as follows:

    Sulfonation: 2,6-Difluorobenzene is treated with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfinic acid group.

    Neutralization: The resulting 2,6-difluorobenzenesulfinic acid is then neutralized with sodium hydroxide (NaOH) to form the sodium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for precise addition of reagents and temperature control is common to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorobenzenesulfinic acid sodium salt undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form 2,6-difluorobenzenesulfonic acid.

    Reduction: Reduction reactions can convert it to 2,6-difluorobenzenethiol.

    Substitution: The sulfinic acid group can participate in nucleophilic substitution reactions, forming sulfonamides, sulfones, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like amines, alcohols, and thiols can react with the sulfinic acid group under mild conditions.

Major Products

    Oxidation: 2,6-Difluorobenzenesulfonic acid.

    Reduction: 2,6-Difluorobenzenethiol.

    Substitution: Various sulfonamides, sulfones, and other organosulfur compounds.

Scientific Research Applications

2,6-Difluorobenzenesulfinic acid sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organosulfur compounds. It serves as a sulfonylating agent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfinic acid group.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-Difluorobenzenesulfinic acid sodium salt involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfinic acid group can form covalent bonds with various molecular targets, leading to the formation of stable products. In biological systems, it can interact with enzymes and proteins, modifying their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfinic acid sodium salt: Lacks the fluorine substituents, making it less reactive in certain chemical reactions.

    2,4-Difluorobenzenesulfinic acid sodium salt: Similar structure but with fluorine atoms at different positions, leading to different reactivity and applications.

    2,6-Difluorobenzenesulfonic acid sodium salt: An oxidized form of the compound with different chemical properties.

Uniqueness

2,6-Difluorobenzenesulfinic acid sodium salt is unique due to the presence of fluorine atoms, which enhance its reactivity and stability in various chemical reactions. The specific positioning of the fluorine atoms also influences its interaction with molecular targets, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C6H3F2NaO2S

Molecular Weight

200.14 g/mol

IUPAC Name

sodium;2,6-difluorobenzenesulfinate

InChI

InChI=1S/C6H4F2O2S.Na/c7-4-2-1-3-5(8)6(4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1

InChI Key

FHRYGPWVAFDGKN-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)[O-])F.[Na+]

Origin of Product

United States

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